molecular formula C11H18O B1531827 (1R,2S)-2-(3,3-dimethylbut-1-yn-1-yl)cyclopentan-1-ol CAS No. 2166180-84-1

(1R,2S)-2-(3,3-dimethylbut-1-yn-1-yl)cyclopentan-1-ol

Cat. No. B1531827
CAS RN: 2166180-84-1
M. Wt: 166.26 g/mol
InChI Key: BVIWCCYDCKVATF-VHSXEESVSA-N
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Description

(1R,2S)-2-(3,3-Dimethylbut-1-yn-1-yl)cyclopentan-1-ol, also known as (1R,2S)-2-cyclopentylmethylbut-1-yne-1-ol, is an organic compound belonging to the class of cyclopentanols. It is a colorless liquid with a sweet, musty odor and has a boiling point of 83.4°C and a melting point of -58.2°C. This compound has been studied extensively in the fields of organic synthesis, medicinal chemistry, and biochemistry due to its unique properties and potential applications.

Scientific Research Applications

Chemical Structure and Reactivity

The compound (1R,2S)-2-(3,3-dimethylbut-1-yn-1-yl)cyclopentan-1-ol serves as a pivotal intermediate in synthesizing complex molecules due to its unique chemical structure. Studies have shown that cyclopentane derivatives, similar to this compound, are crucial in regioselective rearrangements and radical cation generation through processes like photoinduced electron transfer (PET) and radiolytic oxidation. For example, cyclopentane-1,3-diyl radical cations have been generated from methyl-substituted bicyclopentanes, showcasing their potential in spontaneous and exclusive rearrangements to form methylcyclopentene under PET conditions. These rearrangements occur rapidly and stereoselectively, demonstrating the compound's utility in synthesizing structurally complex molecules with high regio- and stereoselectivity (Adam et al., 1994).

Catalytic Applications

In the realm of catalysis, the compound's derivatives have been explored for their reactivity and potential in facilitating chemical transformations. The electrochemical reduction of dihalopentanes to produce cyclopentane involves the intramolecular cyclization of an electrogenerated carbanion, highlighting the cyclopentane structure's role in synthetic organic chemistry. This process yields significant insights into the mechanisms underlying cyclopentane formation and its potential applications in developing new catalytic processes (Pritts & Peters, 1994).

Material Science and Polymer Synthesis

The synthesis and characterization of organometallic compounds containing cyclopentane rings have opened new avenues in material science and polymer synthesis. For instance, cyclopentadienylosmium compounds with unsaturated carbon donor coligands have been synthesized, showcasing the structural versatility and reactivity of cyclopentane derivatives in forming complex organometallic frameworks. These compounds have implications for developing new materials with specific electronic and optical properties, underscoring the broader applications of cyclopentane derivatives in material science (Crochet et al., 1998).

properties

IUPAC Name

(1R,2S)-2-(3,3-dimethylbut-1-ynyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-11(2,3)8-7-9-5-4-6-10(9)12/h9-10,12H,4-6H2,1-3H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIWCCYDCKVATF-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C[C@@H]1CCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(3,3-dimethylbut-1-yn-1-yl)cyclopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-(3,3-dimethylbut-1-yn-1-yl)cyclopentan-1-ol
Reactant of Route 2
(1R,2S)-2-(3,3-dimethylbut-1-yn-1-yl)cyclopentan-1-ol
Reactant of Route 3
(1R,2S)-2-(3,3-dimethylbut-1-yn-1-yl)cyclopentan-1-ol
Reactant of Route 4
(1R,2S)-2-(3,3-dimethylbut-1-yn-1-yl)cyclopentan-1-ol
Reactant of Route 5
(1R,2S)-2-(3,3-dimethylbut-1-yn-1-yl)cyclopentan-1-ol
Reactant of Route 6
(1R,2S)-2-(3,3-dimethylbut-1-yn-1-yl)cyclopentan-1-ol

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